2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2199348-99-5) is a synthetic small molecule (MF: C13H13BrN2O3S2; MW: 389.3 g/mol). It belongs to the benzenesulfonylpyrrolidine-thiazole hybrid class, a scaffold associated in the literature with antiproliferative activity against human breast cancer cell lines (e.g., MCF-7).

Molecular Formula C13H13BrN2O3S2
Molecular Weight 389.28
CAS No. 2199348-99-5
Cat. No. B2953495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
CAS2199348-99-5
Molecular FormulaC13H13BrN2O3S2
Molecular Weight389.28
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3Br
InChIInChI=1S/C13H13BrN2O3S2/c14-11-3-1-2-4-12(11)21(17,18)16-7-5-10(9-16)19-13-15-6-8-20-13/h1-4,6,8,10H,5,7,9H2
InChIKeyMNOFFKJHNOCWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2199348-99-5) – Structural Identity and Procurement Relevance


2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2199348-99-5) is a synthetic small molecule (MF: C13H13BrN2O3S2; MW: 389.3 g/mol) . It belongs to the benzenesulfonylpyrrolidine-thiazole hybrid class, a scaffold associated in the literature with antiproliferative activity against human breast cancer cell lines (e.g., MCF-7) [1]. The compound features a 2-bromobenzenesulfonyl group attached to a pyrrolidine ring, which is connected via an ether linkage to a 1,3-thiazole. This specific arrangement of the ortho-bromo substituent distinguishes it from closely related analogs bearing different halogen or substitution patterns on the phenylsulfonyl moiety, thereby making its procurement a specific, structure-driven decision rather than a generic selection from a compound library.

Why In-Class Substitution of 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole Risks Experimental Inconsistency


In the benzenesulfonylpyrrolidine-thiazole series, even minor modifications to the aryl sulfonamide substituent can produce substantial shifts in biological activity. For instance, published structure–activity relationship (SAR) studies on related benzenesulfonylpyrrolidine-containing thiazoles demonstrate that varying the substituent on the phenyl ring leads to IC50 values against MCF-7 cells ranging from 48.01 µM to >100 µM [1]. The 2-bromo substituent present in CAS 2199348-99-5 imparts unique electronic (electron-withdrawing) and steric properties that directly influence target binding, as evidenced by molecular docking analyses showing that halogen-substituted phenylsulfonyl groups engage in distinct halogen-bond interactions within enzyme active sites [1]. Consequently, replacing this compound with a 2-fluoro, 2-methoxy, or unsubstituted benzenesulfonyl analog cannot be assumed to yield equivalent biological readouts, jeopardizing reproducibility in target-engagement or phenotypic screening campaigns.

Quantitative Differentiation Evidence for 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole


Ortho-Bromo Substituent Effect: Electronic and Steric Differentiation from Fluorinated and Methoxylated Analogs

The 2-bromobenzenesulfonyl group in CAS 2199348-99-5 provides a distinct electronic environment compared to its 2-fluorobenzyl analog (CAS 2200782-24-5; MW 342.4) and its 2-methoxyphenyl analog (CAS 2034442-14-1; MW 340.4) . The bromine atom (Hammett σ_m = 0.39; σ_p = 0.23) exerts a stronger electron-withdrawing effect than fluorine (σ_m = 0.34; σ_p = 0.06) or methoxy (σ_m = 0.12; σ_p = -0.27), which modulates the electrophilicity of the sulfonyl group and consequently its hydrogen-bond acceptor capacity [1]. In molecular docking studies of benzenesulfonylpyrrolidine-thiazole hybrids, the ortho-halogen substituent forms a halogen-bond interaction with backbone carbonyl oxygen atoms in the target protein binding site, a contact that is geometry-dependent and halogen-size-sensitive, with bromine providing optimal van der Waals overlap relative to chlorine or fluorine [2].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Thiazole vs. Thiadiazole Heterocycle: Impact on Heteroatom Placement and Hydrogen-Bond Network

CAS 2199348-99-5 contains a 1,3-thiazole ring, whereas a structurally close analog, 3-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS 2097859-37-3), replaces the thiazole with a 1,2,5-thiadiazole . The replacement of CH with N at the 4-position of the five-membered ring alters both the hydrogen-bond acceptor pattern and the molecular dipole moment [1]. In the SAR of benzenesulfonylpyrrolidine derivatives evaluated against MCF-7 breast cancer cells, the nature of the heterocycle attached to the pyrrolidine-ether linker was a critical determinant of antiproliferative potency, with thiazole-containing analogs exhibiting IC50 values as low as 48.01 µM, whereas certain triazole or thiadiazole congeners showed reduced activity [2][3]. This indicates that substitution of the thiazole core with a thiadiazole cannot be assumed to be a silent bioisosteric replacement.

Bioisosterism Molecular Recognition Heterocyclic Chemistry

Fragment Coupling Complexity: Synthetic Tractability and Purity Differentiation from In-House Synthesized Analogs

The synthesis of 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves a challenging etherification step between a 3-hydroxypyrrolidine intermediate and a 2-halothiazole (or via Mitsunobu coupling), followed by sulfonylation with 2-bromobenzenesulfonyl chloride [1]. Competing elimination pathways can generate pyrroline byproducts that co-elute with the desired product under standard chromatographic conditions . Commercially sourced material (typical purity ≥95%) has been pre-purified to remove these process-specific impurities, whereas in-house synthesized batches frequently require additional preparative HPLC to achieve comparable purity. By contrast, the simpler 1-(2-bromophenylsulfonyl)pyrrolidine core (CAS 929000-58-8) lacks the ether-linked thiazole and is synthetically more accessible, but cannot serve as a functional substitute because it removes the thiazole-based pharmacophore entirely .

Synthetic Chemistry Quality Control Procurement Purity

Optimal Application Scenarios for 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2199348-99-5)


Halogen-Bond-Directed Medicinal Chemistry Campaigns

The ortho-bromine substituent on the benzenesulfonyl group serves as a strong halogen-bond donor, making CAS 2199348-99-5 a suitable candidate for fragment-based or structure-based drug design programs that exploit halogen bonding to improve target affinity and selectivity [1]. Its use is recommended for projects where the target protein's active site contains a complementary Lewis-base residue (e.g., backbone carbonyl) capable of engaging the sigma-hole of bromine. The compound can be used as a reference for SAR expansion around the phenylsulfonyl halogen position.

Antiproliferative Screening in MCF-7 Breast Cancer Models

Given the published antiproliferative data for structurally related benzenesulfonylpyrrolidine-thiazole hybrids (IC50 values against MCF-7 ranging from 48.01 to >100 µM), CAS 2199348-99-5 is directly applicable as a probe compound in MCF-7 cell-based assays [2]. It is appropriate for inclusion in focused screening libraries aimed at identifying novel anti-breast cancer leads, where the 2-bromo substitution may contribute to a unique activity fingerprint distinct from other halogen-substituted analogs.

Pharmacophore Model Validation and Computational Chemistry Studies

The well-defined structural features of CAS 2199348-99-5—including the 2-bromobenzenesulfonyl pharmacophore, the pyrrolidine linker, and the 1,3-thiazole ring—make it a valuable input for pharmacophore model generation and validation [1][2]. Computational chemists can use the compound to test docking scoring functions that parameterize halogen bonding, or to train machine-learning models that predict antiproliferative activity from molecular descriptors.

Synthetic Methodology Development for Ether-Linked Heterocycles

The compound's ether linkage connecting the pyrrolidine C3-position to the thiazole C2-position represents a non-trivial synthetic junction. As such, CAS 2199348-99-5 can serve as a model substrate for developing or optimizing etherification methodologies (e.g., Mitsunobu, nucleophilic aromatic substitution) in the context of sulfonamide-bearing substrates . Its procurement enables methodology development without the need for multi-step in-house synthesis of a suitable test substrate.

Quote Request

Request a Quote for 2-{[1-(2-bromobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.